molecular formula C24H23ClN2O4 B4138333 acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide

acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide

Cat. No.: B4138333
M. Wt: 438.9 g/mol
InChI Key: CESJANMYWPZOKL-UHFFFAOYSA-N
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Description

Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide is a complex organic compound that combines the properties of acetic acid with a benzoyl-chlorophenyl and benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide typically involves multiple steps:

    Formation of the benzoyl-chlorophenyl intermediate: This step involves the reaction of benzoyl chloride with 4-chloroaniline under controlled conditions to form N-(2-benzoyl-4-chlorophenyl)amine.

    Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetic acid moiety, forming N-(2-benzoyl-4-chlorophenyl)acetamide.

    Benzylation: Finally, the compound undergoes benzylation with benzylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

    Substitution: The benzoyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and chlorophenyl groups may facilitate binding to these targets, while the acetic acid and benzylamino groups can modulate the compound’s activity. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(methylamino)acetamide: Similar structure but with a methylamino group instead of a benzylamino group.

    Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a benzylamino group.

Uniqueness

The uniqueness of acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the benzylamino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2.C2H4O2/c23-18-11-12-20(19(13-18)22(27)17-9-5-2-6-10-17)25-21(26)15-24-14-16-7-3-1-4-8-16;1-2(3)4/h1-13,24H,14-15H2,(H,25,26);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESJANMYWPZOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CNCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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